2-(3-Bromophenyl)-1-methylpyrrolidine
Description
2-(3-Bromophenyl)-1-methylpyrrolidine is a brominated pyrrolidine derivative characterized by a methyl group at the 1-position and a 3-bromophenyl substituent at the 2-position of the pyrrolidine ring. The bromine atom at the meta position of the phenyl ring may influence electronic properties, reactivity, and binding interactions in biological systems.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
QAZCRNJXPUNPSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of azides or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-(3-Bromophenyl)-1-methylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-(3-Bromophenyl)-1-methylpyrrolidine is an organic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound belongs to the class of pyrrolidine derivatives, characterized by its unique structural features that facilitate interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN
- Molecular Weight : 240.14 g/mol
- Structure : The compound features a bromophenyl group attached to a methylpyrrolidine structure, which enhances its reactivity and biological interaction capabilities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the bromine atom in the aromatic ring is believed to enhance its antimicrobial efficacy through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has shown promising results against breast cancer cell lines, leading to significant G2/M phase cell cycle arrest and induction of apoptotic pathways .
The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. The bromophenyl group is known to engage in halogen bonding, while the pyrrolidine ring may interact with various receptors or enzymes involved in disease processes. These interactions are crucial for modulating biological pathways and enhancing therapeutic effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3-Bromopyridine | Not specified | 0.87 | Aryl bromide used mainly in organic synthesis |
| 3-Bromophenylboronic acid | Not specified | 0.89 | Employed in Suzuki-Miyaura coupling reactions |
| 3-Bromophenylacetic acid | Not specified | 0.90 | Used in pharmaceutical synthesis |
| 3-(4-Bromophenyl)-1-methylpyrrolidine | 1088410-99-4 | 0.93 | Similar pyrrolidine structure but different substitution |
| 4-(4-Bromophenyl)piperidine | Not specified | 0.85 | Piperidine structure offers different reactivity |
This table highlights the distinctiveness of this compound due to its specific structural features that confer unique reactivity and biological activity compared to other compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Study : In a study examining various pyrrolidine derivatives, this compound was identified as a potent antiproliferative agent against MCF-7 breast cancer cells, exhibiting an IC50 value of approximately 52 nM .
- Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties of this compound against multiple bacterial strains, revealing significant inhibition zones comparable to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
